molecular formula C26H30N6O3S B3005091 4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-45-5

4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3005091
CAS No.: 1111197-45-5
M. Wt: 506.63
InChI Key:
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Description

4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O3S and its molecular weight is 506.63. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activity.

Mode of Action

The triazole ring, a key component of this compound, can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme , potentially altering the enzyme’s function and leading to changes in the cell.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Triazoles are known for their chemical and biological stability , which could potentially impact the compound’s bioavailability.

Result of Action

Given the compound’s potential interaction with various enzymes and receptors , it is likely that it induces a range of molecular and cellular changes.

Properties

IUPAC Name

4-benzyl-1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3S/c1-16(2)27-22(34)18-11-12-19-20(13-18)32-24(31(23(19)35)14-17-9-7-6-8-10-17)29-30-25(32)36-15-21(33)28-26(3,4)5/h6-13,16H,14-15H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNGPAFVTYPRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC(C)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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